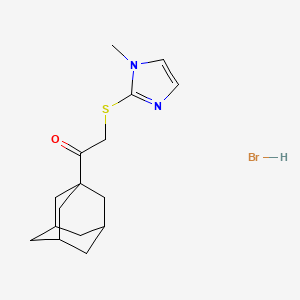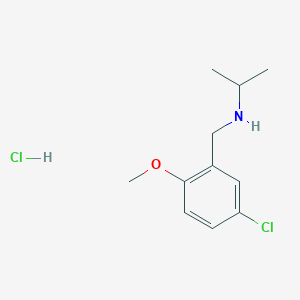
N-(1-propyl-4-piperidinyl)-1-adamantanecarboxamide
Descripción general
Descripción
N-(1-propyl-4-piperidinyl)-1-adamantanecarboxamide is a useful research compound. Its molecular formula is C19H32N2O and its molecular weight is 304.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.251463648 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Convergent Synthesis in Drug Development
A scalable and high-yielding process was developed for the synthesis of adamantane derivatives, showcasing their importance in the rapid delivery of material for pharmaceutical development. These compounds, utilized as 11-β-hydroxysteroid dehydrogenase-1 inhibitors, highlight the chemical versatility and potential therapeutic applications of adamantane-based structures (Becker et al., 2008).
Advancements in Pharmacokinetics
Research into 1,3-disubstituted ureas with a piperidyl moiety, analogous to N-(1-propyl-4-piperidinyl)-1-adamantanecarboxamide, has led to significant improvements in pharmacokinetic parameters. These advancements indicate the potential for developing more effective therapeutic agents with enhanced absorption and efficacy (Rose et al., 2010).
Facile Synthesis Methodologies
A novel method for synthesizing N-{2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide demonstrates the efficiency of convergent routes in producing adamantane derivatives. This approach reduces workups and steps, offering a more streamlined process for generating these complex molecules (Su et al., 2011).
Material Science Applications
Adamantane derivatives have been explored for their potential in material science, particularly in the synthesis of novel polyamides and polyimides. These materials, characterized by high thermal stability and mechanical strength, have applications in advanced materials engineering, demonstrating the versatility of adamantane-based compounds beyond pharmaceuticals (Liaw & Liaw, 1999; Liaw & Liaw, 2001).
Chemical Bond Activation
Adamantane derivatives are also pivotal in the study of chemical bond activation, showcasing their role in facilitating reactions that are fundamental to organic synthesis and catalysis (Uhl et al., 2016).
Propiedades
IUPAC Name |
N-(1-propylpiperidin-4-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-2-5-21-6-3-17(4-7-21)20-18(22)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,2-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAUHULMAFNJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 2-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4612986.png)



![N'-[(2-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B4613004.png)
![(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide](/img/structure/B4613013.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide](/img/structure/B4613019.png)


![(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one](/img/structure/B4613056.png)
![4-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4613069.png)


![Propyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B4613079.png)
